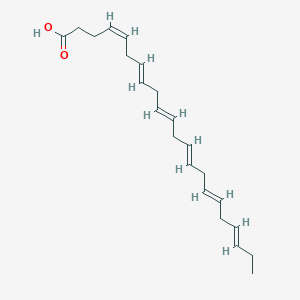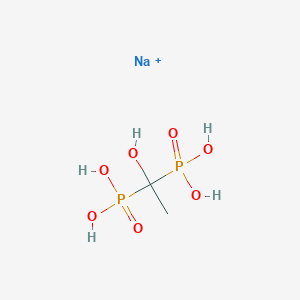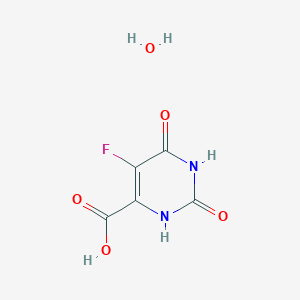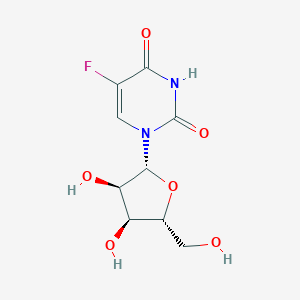
Monohydrate de lactose
Vue d'ensemble
Description
Lactose monohydrate, a sugar derived from the milk of mammals, is a disaccharide consisting of galactose and glucose linked by a β1→4 glycosidic bond. It is a key carbohydrate in mammalian milk, with its concentration varying significantly across different species. The substance plays a crucial role in the food, pharmaceutical, and cosmetic industries due to its diverse applications. However, its solubility and crystallization properties pose challenges in product formulation and processing. Moreover, lactose monohydrate's transformation into various polymorphs under different conditions influences its functionality and stability in products (Hansen & Nielson, 2012).
Synthesis Analysis
Lactose monohydrate is naturally synthesized in the mammary glands of mammals, forming the major carbohydrate component of milk. The enzyme lactose synthase plays a crucial role in its synthesis, where it alters the specificity of β1,4-galactosyltransferse to enable the formation of lactose from glucose and galactose. This process is significantly influenced by α-lactalbumin, which enhances the enzyme's affinity for glucose, facilitating lactose production (Ramakrishnan & Qasba, 2001).
Molecular Structure Analysis
The molecular structure of lactose monohydrate has been extensively studied, revealing a complex arrangement of molecules held together by hydrogen bonds. It exists primarily in the α-anomer form, which is less soluble than the β-anomer and is known for its tendency to crystallize into large, detectable crystals if not controlled properly. The crystal structure analysis of lactose monohydrate has shown the importance of water molecules in its crystalline lattice, contributing to the stability and physical properties of the compound (Hirotsu & Shimada, 1974).
Chemical Reactions and Properties
Lactose monohydrate undergoes various chemical reactions that affect its functionality in different applications. It can participate in hydrolysis, transglycosylation, isomerization, and Maillard reactions, depending on the environmental conditions and the presence of catalysts. These reactions are crucial in the dairy industry, where lactose is fermented to produce yogurt and other fermented milk products, or transformed into value-added compounds (Hansen & Nielson, 2012).
Physical Properties Analysis
The physical properties of lactose monohydrate, including its melting point, heat of combustion, and specific optical rotation, are influenced by its molecular composition and crystalline structure. These properties are critical for its application in various industries, affecting the texture, stability, and appearance of products. The hydration lattice of lactose monohydrate can be altered under controlled conditions, affecting its physical characteristics and interaction with other substances (Drapier-Beche, Fanni, & Parmentier, 1999).
Chemical Properties Analysis
Lactose monohydrate's chemical properties are pivotal in its role as a functional ingredient. Its reactivity, solubility, and interaction with other molecules determine its suitability for various applications. Studies have focused on its behavior in different environments, highlighting the impact of factors such as temperature, pH, and the presence of other chemicals on its stability and reactivity. These properties are essential for optimizing lactose monohydrate's use in food formulations and pharmaceutical products (Adam, Rubio‐Texeira, & Polaina, 2005).
Applications De Recherche Scientifique
Industrie alimentaire
Le lactose est le principal sucre du lait des mammifères et est largement utilisé dans l'industrie alimentaire . Il est impliqué dans la réaction de Maillard, améliorant les caractéristiques de brunissement, la saveur et l'odeur des produits de boulangerie .
Industrie pharmaceutique
Le monohydrate de lactose est largement utilisé comme excipient dans l'industrie pharmaceutique pour les médicaments administrés par voie orale . C'est un constituant idéal comme poudre diluante pour l'inhalation de poudre sèche .
Produits laitiers
Le lactose est un élément clé des produits laitiers et des recettes où ces produits sont utilisés . Il peut également être extrait du lait et utilisé comme ingrédient ou additif dans une grande variété de produits .
Produits sans lactose
L'intérêt croissant pour l'intolérance au lactose a conduit à la prolifération de produits sans lactose par les entreprises de transformation alimentaire . Ces produits sont conçus pour répondre aux besoins des personnes intolérantes au lactose .
Production industrielle
Le lactose et ses dérivés sont produits industriellement et ont diverses utilisations . Par exemple, le lactose peut poser des complications dans certaines situations telles que le développement de cristaux dans la crème glacée, et des approches industrielles sont utilisées pour contrer ces problèmes
Mécanisme D'action
Target of Action
Lactose monohydrate primarily targets the enzyme lactase, also known as β-D-galactosidase . This enzyme is secreted by the intestinal villi and is responsible for the digestion of lactose .
Mode of Action
Lactose monohydrate is a disaccharide composed of two monosaccharides, glucose and galactose . When lactose monohydrate is ingested, it is cleaved by the enzyme lactase into its two subunits, glucose and galactose . These simple sugars can then be absorbed by the body .
Biochemical Pathways
The digestion of lactose monohydrate involves the Leloir pathway, which is widespread in animal tissues and bacterial cells . This metabolic process involves two molecules of glucose being absorbed from the blood, one of which is converted (epimerized) to galactose . This conversion eliminates the potential toxicity of free galactose .
Pharmacokinetics
The pharmacokinetics of lactose monohydrate involve its absorption, distribution, metabolism, and elimination (ADME). After ingestion, lactose monohydrate is broken down into glucose and galactose by the enzyme lactase . These simple sugars are then absorbed into the bloodstream and distributed throughout the body . The metabolism of lactose monohydrate primarily involves the conversion of glucose to galactose via the Leloir pathway . The resulting glucose and galactose are then utilized by the body for energy or further metabolized .
Result of Action
The digestion of lactose monohydrate results in the production of glucose and galactose, which can be used by the body for energy . This process is essential for the utilization of lactose monohydrate as a nutrient .
Action Environment
The action of lactose monohydrate is influenced by various environmental factors. For instance, the presence of the enzyme lactase is crucial for the digestion of lactose monohydrate . Additionally, the solubility of lactose monohydrate can be affected by temperature . Lactose monohydrate has low water solubility, which allows it to be stored without the risk of absorbing moisture from the surrounding environment .
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-KPKNDVKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052828 | |
| Record name | alpha-Lactose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | alpha-Lactose monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20184 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
5989-81-1, 64044-51-5, 66857-12-3, 10039-26-6 | |
| Record name | α-Lactose monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Lactose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactose monohydrate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064044515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Lactose hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066857123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Lactose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-D-Glucopyranose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTOSE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWQ57Q8I5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is lactose monohydrate and how does it differ from other forms of lactose?
A: Lactose monohydrate (α-lactose monohydrate) is a crystalline form of lactose, a disaccharide sugar naturally present in milk. It consists of one molecule of lactose (glucose and galactose) and one molecule of water (H2O) trapped within its crystal structure. It differs from anhydrous lactose, which lacks water molecules, and β-lactose, another anhydrous form. []
Q2: How does the presence of water in the crystal structure of lactose monohydrate affect its stability?
A: The water molecule in lactose monohydrate is tightly bound within the crystal lattice and does not readily participate in chemical reactions. Research has shown that moisture-sensitive drugs like aspirin and niacinamide exhibit comparable stability when formulated with either lactose monohydrate or anhydrous lactose. This suggests that the bound water does not significantly influence the degradation rate of these drugs. []
Q3: Can lactose monohydrate transform into other forms of lactose, and what factors influence these transformations?
A: Yes, lactose monohydrate can transform into other forms like anhydrous α-lactose, anhydrous β-lactose, or a mixture of anomers, depending on factors such as temperature, relative humidity, and the presence of solvents. [, ] For instance, dehydration techniques can convert lactose monohydrate to anhydrous forms. [] Additionally, lactose in mixtures with proteins like whey protein isolate, sodium caseinate, and gelatin can crystallize into different forms depending on factors like the drying method (spray-drying vs. freeze-drying), storage relative humidity, and time. []
Q4: How does milling affect the properties and stability of lactose monohydrate?
A: Milling can significantly alter the particle size, size distribution, and amorphous content of lactose monohydrate. [] This can influence the powder's flowability, moisture sorption, and caking behavior. For instance, freshly milled lactose monohydrate with smaller particles tends to cake more readily at high relative humidity than coarser particles. [] The presence of amorphous lactose, potentially formed during milling, can exacerbate caking due to its hygroscopic nature. []
Q5: How does the presence of amorphous lactose affect the caking of lactose monohydrate powders?
A: Amorphous lactose, even in small amounts (above 10%), can significantly increase the caking tendency of α-lactose monohydrate powder. [] This is attributed to the hygroscopic nature of amorphous lactose, which can absorb moisture from the environment and become sticky. This sticky amorphous lactose acts as a binder, consolidating the lactose monohydrate particles and forming hard lumps. []
Q6: How does the particle size of lactose monohydrate affect the dissolution rate of drugs in tablet formulations?
A: The particle size of lactose monohydrate, used as a diluent in tablets, can influence the drug release profile. Studies using trimetazidine dihydrochloride as a model drug demonstrated that increasing the particle size of soluble diluents like lactose monohydrate and sorbitol generally decreased the drug release rate from matrix tablets containing insoluble matrix formers like Ethocel 10 and Kollidon SR. This is attributed to the formation of more isolated clusters and decreased porosity within the tablet matrix, hindering drug diffusion. []
Q7: Can the surface properties of lactose monohydrate be modified to improve drug dissolution?
A: Yes, modifying the surface of lactose monohydrate can influence drug dissolution. Surface dissolution of lactose monohydrate crystals at controlled temperatures has been shown to reduce surface roughness and fine particle levels. This surface modification can lead to improved drug aerosolization properties, as observed with salbutamol sulfate, suggesting a link between surface properties and drug release. [, ]
Q8: What are the advantages of using lactose monohydrate as an excipient in pharmaceutical formulations?
A: Lactose monohydrate is widely used in pharmaceutical formulations due to its desirable characteristics, including good compressibility, low hygroscopicity, pleasant taste, and cost-effectiveness. It is often used as a filler, binder, and carrier in tablets, capsules, and dry powder inhalers. [, , , ]
Q9: How do different grades of lactose monohydrate compare in terms of their suitability for capsule filling?
A: Different grades of lactose monohydrate exhibit variations in their thermal, physical, and mechanical properties, impacting their suitability for capsule filling. For instance, Pharmatose grades 110 M, 150 M, and 200 M demonstrate superior flow properties compared to other grades, making them potentially better suited for capsule filling. [] These variations underscore the importance of careful selection of lactose grades based on the specific requirements of the capsule formulation.
Q10: Can lactose monohydrate be co-processed with other excipients to improve its functionality in tablet formulations?
A: Yes, co-processing lactose monohydrate with other excipients can enhance its functionality in tablets. For example, co-processing microcrystalline cellulose with lactose monohydrate (Cellactose) can improve tablet strength compared to physical mixtures of the two materials. [, ] This improvement is attributed to the increased interfacial attraction between particles achieved through co-processing. [] Similarly, co-processing lactose monohydrate with maltose monohydrate and maize starch (COMBILOSE) can improve flowability, compressibility, and reduce lubricant sensitivity, making it suitable as a directly compressible filler binder. []
Q11: What challenges are associated with using lactose monohydrate in dry powder inhaler formulations?
A: While lactose monohydrate is commonly used in dry powder inhalers, challenges arise due to variations in its surface properties, such as texture and energy, from different sources and between batches. These variations can lead to inconsistencies in drug aerosolization and lung deposition. []
Q12: How does the interaction between lactose monohydrate and certain drugs, like 1,4-dihydropyridine compounds, affect their properties?
A: Compression can induce interactions between lactose monohydrate and certain drugs, potentially impacting their stability. For instance, DSC studies have shown that compressing mixtures of lactose monohydrate with manidipine dihydrochloride or benidipine hydrochloride can lead to partial hydrate formation in these drugs. [] This interaction is attributed to the disruption of the lactose monohydrate crystal structure during compression, releasing water molecules that can then interact with the drug. []
Q13: What is the molecular formula and weight of lactose monohydrate?
A13: The molecular formula of lactose monohydrate is C12H22O11·H2O, and its molecular weight is 360.31 g/mol.
Q14: What spectroscopic techniques are used to characterize lactose monohydrate and how do they help in its identification and differentiation from other forms of lactose?
A14: Several spectroscopic techniques are employed to characterize lactose monohydrate and distinguish it from other forms:
Q15: How is the amount of amorphous lactose in a sample typically quantified?
A: The amount of amorphous lactose in a sample can be quantified using Differential Scanning Calorimetry (DSC). By measuring the heat flow associated with the crystallization of amorphous lactose during heating, the proportion of amorphous lactose in a sample can be determined. [, ]
Q16: What is the principle behind using terahertz time-domain spectroscopy (THz-TDS) for analyzing lactose?
A: THz-TDS relies on the interaction of terahertz radiation with the vibrational modes of molecules. Different forms of lactose, such as α-lactose monohydrate and anhydrous β-lactose, exhibit distinct THz absorption spectra due to differences in their molecular structures and intermolecular interactions. [, , , ] By analyzing these spectra, it is possible to identify and quantify the different lactose forms present in a sample.
Q17: Can you elaborate on the role of molecular modeling in understanding the surface energetics of α-lactose monohydrate?
A: Molecular modeling techniques, like dynamic molecular modeling, are valuable tools for studying the surface properties of α-lactose monohydrate at the molecular level. These simulations can provide insights into the interactions between different molecular probes and specific crystal surfaces of α-lactose monohydrate, helping to explain experimental observations. [] For instance, modeling can reveal how the presence of water molecules or channels on the crystal surface influences its surface energy and interactions with other molecules. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



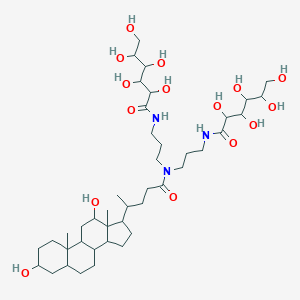
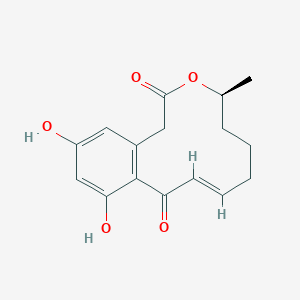


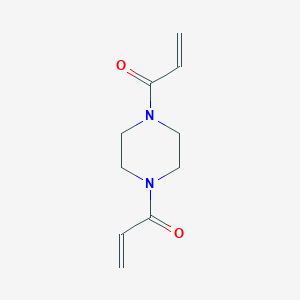
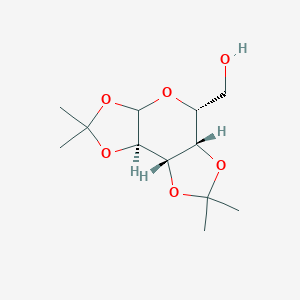
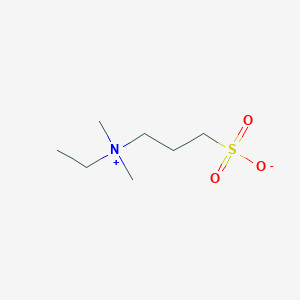
![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)
